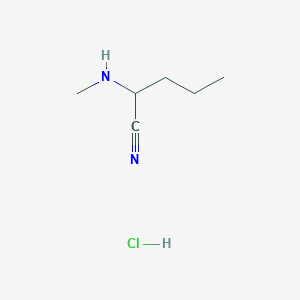![molecular formula C5H2BrN3S B1407199 5-Bromothiazolo[4,5-d]pyrimidine CAS No. 1369151-84-7](/img/structure/B1407199.png)
5-Bromothiazolo[4,5-d]pyrimidine
Übersicht
Beschreibung
“5-Bromothiazolo[4,5-d]pyrimidine” is a derivative of the pyrimidine class of compounds . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF . This reaction quantitatively gives 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of EtN3 in acetonitrile to give alkylthio derivatives .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The presence of a pyrimidine system in thymine, cytosine, and uracil, which are the essential building blocks of nucleic acids, is one possible reason for the activity .
Chemical Reactions Analysis
The chemical reactions involving “this compound” primarily involve its synthesis from 4-amino-5-bromo-2-chloro-6-methylpyrimidine . The reaction of this compound with carbon disulfide in the presence of KOH in DMF gives 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione .
Wissenschaftliche Forschungsanwendungen
Structural Significance in Medicinal Chemistry
5-Bromothiazolo[4,5-d]pyrimidine is recognized for its structural resemblance to purine isosteres, notably adenine and guanine, and their derivatives. This structural similarity has led to the development of numerous thiazolo[4,5-d]pyrimidine compounds with broad pharmacological activities, making it a significant scaffold in medicinal chemistry research (Kuppast & Fahmy, 2016).
Antibacterial and Anticancer Potential
Novel derivatives of thiazolo[4,5-a]pyrimidine, including those containing the 5-bromo-pyrimidine moiety, have demonstrated moderate antibacterial potencies against Gram-positive strains and selectively antiproliferative activity against human cancer cell lines. These findings indicate potential applications in developing new drug candidates for antibacterial or anticancer agents (Liu et al., 2018).
Utility in Synthesis of Biologically Active Compounds
The synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines, known for a wide range of biological activities, involves the use of this compound derivatives as key intermediates. This highlights the utility of these compounds in creating libraries of biologically active molecules (Jismy et al., 2017).
Antifungal Activity
Research on thiazolo[4,5-d]pyrimidine derivatives has identified important structural features that contribute to potent antifungal activity, suggesting the value of these compounds in developing antifungal agents (Chhabria et al., 2011).
Role in Solid-Phase Synthesis
A novel protocol utilizing 7-aminothiazolo[4,5,-d]pyrimidine in solid support has been developed for synthesizing compound libraries. This approach indicates the relevance of thiazolo[4,5-d]pyrimidine derivatives in facilitating efficient synthesis of diverse compounds (Lim et al., 2021).
Enhancement of Pharmacokinetic Properties
Pyrazolo[3,4-d]pyrimidines, including this compound derivatives, have been encapsulated in nanoparticles and liposomes to improve their solubility and pharmacokinetic properties. This advancement is crucial for their development as clinical drug candidates (Vignaroli et al., 2016).
Wirkmechanismus
While the exact mechanism of action of “5-Bromothiazolo[4,5-d]pyrimidine” is not specified in the search results, pyrimidine derivatives are known to exhibit a range of pharmacological effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
Zukünftige Richtungen
The future directions for “5-Bromothiazolo[4,5-d]pyrimidine” could involve further exploration of its pharmacological effects and potential therapeutic applications. Pyrimidines have been known for their therapeutic applications, and fused derivatives of pyrimidine and thiazole are also bioactive . Therefore, “this compound” could be a promising compound for future research in medicinal chemistry.
Eigenschaften
IUPAC Name |
5-bromo-[1,3]thiazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3S/c6-5-7-1-3-4(9-5)8-2-10-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALKMFDRNTUEQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Br)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





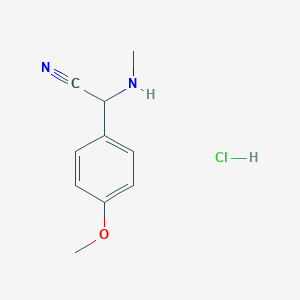

![Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1407122.png)

![Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride](/img/structure/B1407124.png)

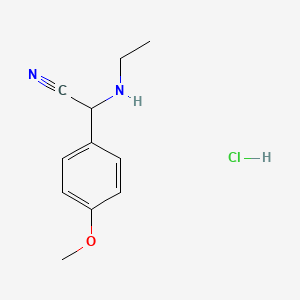
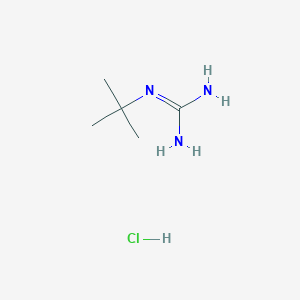
![Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407129.png)
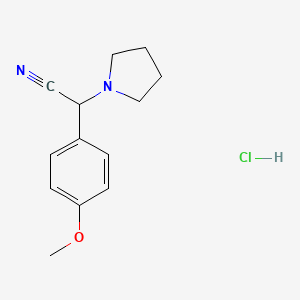
![[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea](/img/structure/B1407134.png)
